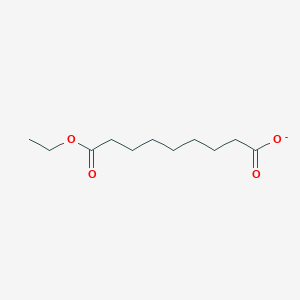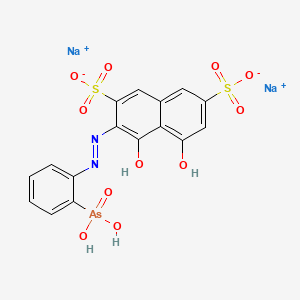
ネオソリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Neothorin has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
Neothorin is synthesized through a series of chemical reactions involving the coupling of arsonophenylazo groups with chromotropic acid disodium salt. The reaction typically involves the use of acidic or basic conditions to facilitate the coupling process. The specific reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the final product .
Industrial Production Methods
Industrial production of Neothorin involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency in quality and purity. The industrial production process also includes purification steps such as recrystallization and filtration to remove impurities and obtain a high-purity product .
化学反応の分析
Types of Reactions
Neothorin undergoes various types of chemical reactions, including:
Complexation Reactions: Neothorin forms complexes with metal ions such as palladium, thorium, and uranium.
Substitution Reactions: The arsonophenylazo groups in Neothorin can undergo substitution reactions with other chemical groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal ions such as palladium (II), thorium (IV), and uranium (VI).
Substitution Reactions: Reagents such as halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
Complexation Reactions: The major products are metal-Neothorin complexes, which exhibit characteristic absorption maxima in the UV-Visible spectrum.
Substitution Reactions: The major products are substituted derivatives of Neothorin, which may have different chemical and physical properties compared to the parent compound.
作用機序
The mechanism of action of Neothorin involves its ability to form stable complexes with metal ions. The arsonophenylazo groups in Neothorin coordinate with metal ions, resulting in the formation of colored complexes. These complexes exhibit characteristic absorption maxima in the UV-Visible spectrum, allowing for the spectrophotometric determination of metal ions. The molecular targets of Neothorin are the metal ions, and the pathways involved include complexation and coordination chemistry .
類似化合物との比較
Neothorin is similar to other arsonophenylazo compounds such as Arsenazo I and Arsenazo III. Neothorin has unique properties that make it suitable for specific applications:
Arsenazo I: Similar to Neothorin, Arsenazo I is used for the spectrophotometric determination of metal ions.
Arsenazo III: Arsenazo III is another arsonophenylazo compound used as a metal ion indicator.
List of Similar Compounds
- Arsenazo I
- Arsenazo III
- Chromotropic acid disodium salt
- Phenylarsine oxide
Neothorin’s unique properties and applications make it a valuable compound in various fields of scientific research and industrial processes.
特性
IUPAC Name |
disodium;3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O11S2.2Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURKGOGGBIGRV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11AsN2Na2O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501047757 |
Source


|
| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3547-38-4 |
Source


|
| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)
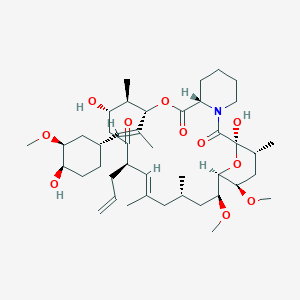

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

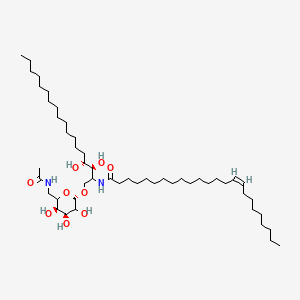


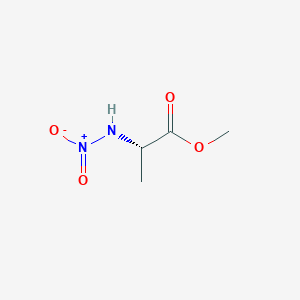
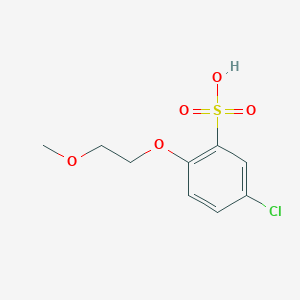
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
